molecular formula C15H17N5O2 B4013846 2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone

2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone

Cat. No. B4013846
M. Wt: 299.33 g/mol
InChI Key: LVRURJSFCZEYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the triazine family, which has been extensively studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone involves the inhibition of tyrosine kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone exhibits potent antiproliferative and proapoptotic effects in cancer cells. In addition, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone in lab experiments is its specificity towards tyrosine kinases, which allows for targeted inhibition of these enzymes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to explore the potential of this compound in combination with other anticancer agents for enhanced therapeutic efficacy. Finally, more studies are needed to investigate the potential of 2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone in other disease models beyond cancer.

Scientific Research Applications

2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone has shown potential in medical research due to its ability to inhibit tyrosine kinase activity. Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation has been linked to several diseases, including cancer. Inhibition of tyrosine kinases has emerged as a promising therapeutic strategy for cancer treatment.

properties

IUPAC Name

2-[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-22-10-7-5-9(6-8-10)17-15-19-13(18-14(16)20-15)11-3-2-4-12(11)21/h5-8,11H,2-4H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRURJSFCZEYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone
Reactant of Route 2
2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone
Reactant of Route 3
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2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone
Reactant of Route 4
2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone
Reactant of Route 5
2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone
Reactant of Route 6
Reactant of Route 6
2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}cyclopentanone

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